5-Amino-2-anilinobenzonitrile
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Overview
Description
5-Amino-2-anilinobenzonitrile: is an organic compound with the molecular formula C13H10N2 It is a derivative of benzonitrile, where the amino group is attached to the second position and an aniline group is attached to the fifth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-anilinobenzonitrile typically involves the reaction of 2-chlorobenzonitrile with aniline in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-anilinobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or nitric acid (HNO3) can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 5-Amino-2-anilinobenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of heterocyclic compounds and dyes.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its derivatives may exhibit biological activities, making it a potential candidate for drug discovery.
Medicine: The compound and its derivatives may have potential therapeutic applications, including anti-inflammatory and anticancer properties. Research is ongoing to explore its efficacy and safety in medical applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Amino-2-anilinobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
2-Amino-5-chlorobenzophenone: A substituted benzophenone used in the synthesis of benzodiazepines.
2-Aminobenzonitrile: A simpler analog with similar reactivity but lacking the aniline group.
Uniqueness: 5-Amino-2-anilinobenzonitrile is unique due to the presence of both an amino group and an aniline group on the benzene ring. This dual functionality allows for diverse chemical reactivity and potential applications in various fields. Its structure provides a versatile platform for the synthesis of complex molecules and the exploration of new chemical and biological activities.
Properties
Molecular Formula |
C13H11N3 |
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Molecular Weight |
209.25 g/mol |
IUPAC Name |
5-amino-2-anilinobenzonitrile |
InChI |
InChI=1S/C13H11N3/c14-9-10-8-11(15)6-7-13(10)16-12-4-2-1-3-5-12/h1-8,16H,15H2 |
InChI Key |
AZXKKPFBNAHZEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)C#N |
Origin of Product |
United States |
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